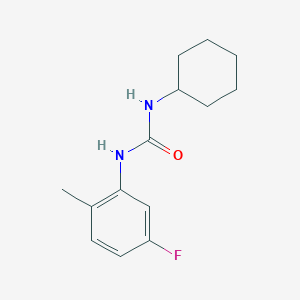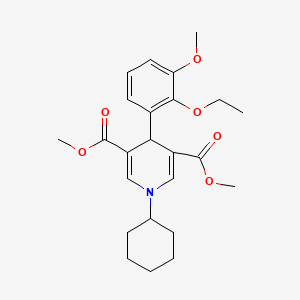![molecular formula C25H25FN4O3 B3504877 2-(3,4-diethoxybenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B3504877.png)
2-(3,4-diethoxybenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole
説明
2-(3,4-diethoxybenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole, commonly known as DFB-F, is a novel tetrazole-based compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is known for its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of DFB-F involves the inhibition of various enzymes and signaling pathways. DFB-F has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Additionally, DFB-F has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various pro-inflammatory genes. Moreover, DFB-F has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
DFB-F has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which leads to a decrease in inflammation. Additionally, DFB-F has been found to induce apoptosis in cancer cells, which leads to a decrease in tumor growth. Moreover, DFB-F has been found to protect neurons from oxidative stress-induced damage, which leads to a decrease in neurodegeneration.
実験室実験の利点と制限
DFB-F has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, DFB-F also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, DFB-F has not been extensively studied in humans, which makes it difficult to assess its safety and efficacy.
将来の方向性
There are several future directions for the study of DFB-F. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of DFB-F. Another direction is the assessment of the safety and efficacy of DFB-F in humans. Additionally, further studies are needed to elucidate the precise mechanism of action of DFB-F and its potential therapeutic applications in various diseases. Moreover, the development of novel formulations and delivery methods for DFB-F could improve its solubility and bioavailability, which could enhance its therapeutic potential.
科学的研究の応用
DFB-F has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. DFB-F has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, DFB-F has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Moreover, DFB-F has been found to protect neurons from oxidative stress-induced damage, which makes it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-[(3,4-diethoxyphenyl)methyl]-5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-3-31-23-14-9-18(15-24(23)32-4-2)16-30-28-25(27-29-30)19-10-12-21(13-11-19)33-17-20-7-5-6-8-22(20)26/h5-15H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJAAVQNFKDUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chlorophenyl 4-({[(4-nitrophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3504800.png)

![N-benzyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3504812.png)

![2-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3504821.png)
![9-(methoxymethyl)-7-methyl-3-[2-(trifluoromethyl)phenyl]pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3504824.png)
![N-1,3-benzothiazol-2-yl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3504825.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3504830.png)
![4-methoxyphenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3504835.png)
![2-({4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3504837.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3504846.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3504848.png)
![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B3504859.png)
![3,4-dimethoxy-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504881.png)